molecular formula C22H24N2O2 B5589339 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde O-benzyloxime

1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde O-benzyloxime

Cat. No. B5589339
M. Wt: 348.4 g/mol
InChI Key: UHPWBWKZFVMWBK-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde O-benzyloxime" is part of a broader class of organic compounds known for their pyrrole backbone, which is a heterocyclic aromatic organic compound. Pyrroles are significant in medicinal chemistry and materials science due to their diverse chemical properties and biological activities.

Synthesis Analysis

Pyrrole derivatives, including compounds with specific substitutions at the pyrrole ring, are synthesized through various methods. One common approach is the condensation of aldehydes with amino-acids or their derivatives, often in the presence of catalysts like triphenylphosphine. This method allows for the introduction of functional groups that modify the compound's physical and chemical properties (Yavari, Aghazadeh, & Tafazzoli, 2002).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered ring containing nitrogen. X-ray diffraction analysis is a powerful tool for determining the crystal and molecular structures, revealing the arrangement of atoms within the compound and the presence of specific bonding patterns, such as hydrogen bonding, which can influence the compound's reactivity and stability (Dmitriev, Silaichev, Aliev, & Maslivets, 2011).

Chemical Reactions and Properties

Pyrrole derivatives undergo a variety of chemical reactions, including condensation, hydrogenation, and reactions with organo-derivatives of Group III elements. These reactions are influenced by the electronic properties of the substituents on the pyrrole ring and can lead to a wide range of products with different chemical and physical properties (Pattison & Wade, 1968).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific context in which it is used. For example, if this compound were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose an inhalation hazard. If it is reactive, it could pose a risk of chemical burns or reactions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, researchers could explore more efficient synthetic routes, investigate its reactivity under different conditions, or examine its potential uses in fields like medicine or materials science .

properties

IUPAC Name

(E)-1-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylmethoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-4-25-22-12-10-21(11-13-22)24-17(2)14-20(18(24)3)15-23-26-16-19-8-6-5-7-9-19/h5-15H,4,16H2,1-3H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPWBWKZFVMWBK-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C=NOCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(benzyloxy)-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanimine

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